
N-(2-propan-2-ylsulfanylphenyl)thiomorpholine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-propan-2-ylsulfanylphenyl)thiomorpholine-4-carboxamide, also known as PTC-209, is a small molecule inhibitor of BMI-1, a protein that plays a crucial role in the self-renewal of stem cells and cancer cells. The inhibition of BMI-1 by PTC-209 has been shown to have potential therapeutic benefits in the treatment of various types of cancer.
Wirkmechanismus
The mechanism of action of N-(2-propan-2-ylsulfanylphenyl)thiomorpholine-4-carboxamide involves the inhibition of BMI-1, a protein that plays a crucial role in the self-renewal of stem cells and cancer cells. BMI-1 forms a complex with other proteins, including Ring1A/B and H2A ubiquitin ligases, to form the polycomb repressive complex 1 (PRC1). This complex plays a key role in the epigenetic regulation of gene expression, particularly in the maintenance of stem cell self-renewal and cancer cell proliferation. N-(2-propan-2-ylsulfanylphenyl)thiomorpholine-4-carboxamide binds to the BMI-1 protein, disrupting the formation of the PRC1 complex and inhibiting the self-renewal of stem cells and cancer cells.
Biochemical and Physiological Effects:
N-(2-propan-2-ylsulfanylphenyl)thiomorpholine-4-carboxamide has been shown to have a variety of biochemical and physiological effects, particularly in cancer cells. In addition to inhibiting the self-renewal of cancer stem cells, N-(2-propan-2-ylsulfanylphenyl)thiomorpholine-4-carboxamide has been shown to induce apoptosis (cell death) in cancer cells, inhibit cell migration and invasion, and reduce tumor angiogenesis (the formation of new blood vessels to supply tumors with nutrients). N-(2-propan-2-ylsulfanylphenyl)thiomorpholine-4-carboxamide has also been shown to enhance the immune response to cancer cells, leading to increased tumor cell death.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(2-propan-2-ylsulfanylphenyl)thiomorpholine-4-carboxamide is its specificity for BMI-1, which reduces the risk of off-target effects. N-(2-propan-2-ylsulfanylphenyl)thiomorpholine-4-carboxamide has also been shown to be effective in preclinical models of various types of cancer, suggesting that it has broad therapeutic potential. However, there are also some limitations to using N-(2-propan-2-ylsulfanylphenyl)thiomorpholine-4-carboxamide in lab experiments. For example, N-(2-propan-2-ylsulfanylphenyl)thiomorpholine-4-carboxamide has relatively low solubility in water, which can make it difficult to administer in vivo. Additionally, the long-term effects of N-(2-propan-2-ylsulfanylphenyl)thiomorpholine-4-carboxamide on normal stem cells and tissues are not yet fully understood.
Zukünftige Richtungen
There are several future directions for research on N-(2-propan-2-ylsulfanylphenyl)thiomorpholine-4-carboxamide. One area of interest is the development of more potent and selective inhibitors of BMI-1, which could enhance the therapeutic potential of this approach. Another area of interest is the identification of biomarkers that can predict response to N-(2-propan-2-ylsulfanylphenyl)thiomorpholine-4-carboxamide treatment, which could help to identify patients who are most likely to benefit from this therapy. Finally, there is a need for further research on the long-term effects of N-(2-propan-2-ylsulfanylphenyl)thiomorpholine-4-carboxamide on normal stem cells and tissues, particularly in the context of repeated or prolonged treatment.
Synthesemethoden
The synthesis of N-(2-propan-2-ylsulfanylphenyl)thiomorpholine-4-carboxamide involves a series of chemical reactions, starting from commercially available starting materials. The first step involves the synthesis of 2-(2-mercaptoethyl)phenol, which is then reacted with 2-bromo-1-propanol to form 2-(2-hydroxyethylthio)phenol. This compound is then reacted with morpholine-4-carboxylic acid to form N-(2-hydroxyethylthio)phenyl)morpholine-4-carboxamide. Finally, the addition of isopropyl isocyanate to this compound results in the formation of N-(2-propan-2-ylsulfanylphenyl)thiomorpholine-4-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-(2-propan-2-ylsulfanylphenyl)thiomorpholine-4-carboxamide has been extensively studied in preclinical models of various types of cancer, including breast cancer, prostate cancer, and leukemia. In these studies, N-(2-propan-2-ylsulfanylphenyl)thiomorpholine-4-carboxamide has been shown to inhibit the self-renewal of cancer stem cells, leading to a reduction in tumor growth and metastasis. N-(2-propan-2-ylsulfanylphenyl)thiomorpholine-4-carboxamide has also been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer cells.
Eigenschaften
IUPAC Name |
N-(2-propan-2-ylsulfanylphenyl)thiomorpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2OS2/c1-11(2)19-13-6-4-3-5-12(13)15-14(17)16-7-9-18-10-8-16/h3-6,11H,7-10H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBJWOEKZRNMBLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=CC=C1NC(=O)N2CCSCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(1-propan-2-ylpyrazol-3-yl)methylsulfanyl]-4-prop-2-enyl-1H-1,2,4-triazol-5-one](/img/structure/B7582708.png)
![3-(4-Benzyl-2,3,4a,5,7,7a-hexahydropyrrolo[3,4-b][1,4]oxazin-6-yl)pyrazine-2-carbonitrile](/img/structure/B7582712.png)
![3-[[2-(furan-3-yl)-1,3-thiazol-4-yl]methylsulfanyl]-4-prop-2-enyl-1H-1,2,4-triazol-5-one](/img/structure/B7582717.png)
![N-cyclopent-3-en-1-yl-5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B7582734.png)
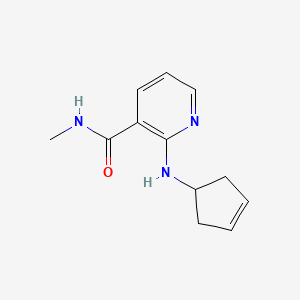
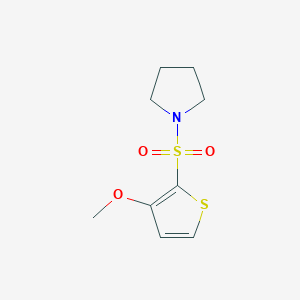
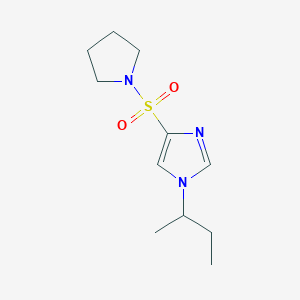
![[3-(Oxan-4-ylamino)pyrrolidin-1-yl]-phenylmethanone](/img/structure/B7582752.png)
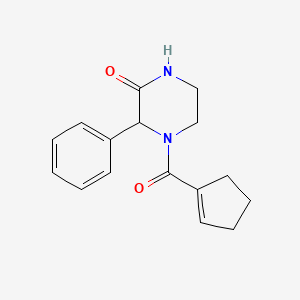
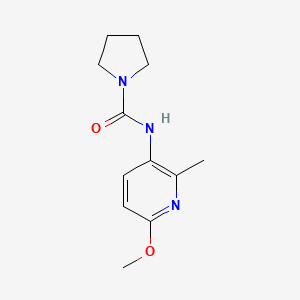
![2,3,4a,5,6,7,8,8a-Octahydrobenzo[b][1,4]oxazin-4-yl(cyclopenten-1-yl)methanone](/img/structure/B7582775.png)

![4-benzyl-N-methyl-2,3,4a,5,7,7a-hexahydropyrrolo[3,4-b][1,4]oxazine-6-carboxamide](/img/structure/B7582800.png)
